molecular formula C11H10N4O2 B7751292 3-(3-acetylanilino)-2H-1,2,4-triazin-5-one

3-(3-acetylanilino)-2H-1,2,4-triazin-5-one

Cat. No.: B7751292
M. Wt: 230.22 g/mol
InChI Key: ZWFSRPMYMPPBIE-UHFFFAOYSA-N
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Description

3-(3-acetylanilino)-2H-1,2,4-triazin-5-one is a heterocyclic compound that features a triazine ring fused with an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetylanilino)-2H-1,2,4-triazin-5-one typically involves the reaction of 3-aminoacetophenone with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(3-acetylanilino)-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-acetylanilino)-2H-1,2,4-triazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-acetylanilino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed bioactivity. For instance, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-acetylanilino)-4-oxobut-2-enoic acid
  • N-[(3-acetylanilino)-sulfanylidenemethyl]-3-chlorobenzamide
  • Ethyl 2-(acetylanilino)-acrylate

Uniqueness

3-(3-acetylanilino)-2H-1,2,4-triazin-5-one is unique due to its triazine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and bioactivities, making it a valuable compound for diverse applications .

Properties

IUPAC Name

3-(3-acetylanilino)-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-7(16)8-3-2-4-9(5-8)13-11-14-10(17)6-12-15-11/h2-6H,1H3,(H2,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFSRPMYMPPBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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